molecular formula C14H24N4O2 B7065142 N-[[4-[(1-propan-2-ylpyrazol-3-yl)methyl]morpholin-2-yl]methyl]acetamide

N-[[4-[(1-propan-2-ylpyrazol-3-yl)methyl]morpholin-2-yl]methyl]acetamide

Cat. No.: B7065142
M. Wt: 280.37 g/mol
InChI Key: VWZCDBKHNQRSIY-UHFFFAOYSA-N
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Description

N-[[4-[(1-propan-2-ylpyrazol-3-yl)methyl]morpholin-2-yl]methyl]acetamide is a synthetic organic compound that features a morpholine ring substituted with a pyrazole moiety

Properties

IUPAC Name

N-[[4-[(1-propan-2-ylpyrazol-3-yl)methyl]morpholin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-11(2)18-5-4-13(16-18)9-17-6-7-20-14(10-17)8-15-12(3)19/h4-5,11,14H,6-10H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZCDBKHNQRSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CN2CCOC(C2)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(1-propan-2-ylpyrazol-3-yl)methyl]morpholin-2-yl]methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment to Morpholine: The pyrazole derivative is then reacted with a morpholine derivative, often through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the morpholine nitrogen using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[4-[(1-propan-2-ylpyrazol-3-yl)methyl]morpholin-2-yl]methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[4-[(1-propan-2-ylpyrazol-3-yl)methyl]morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methyl]acetamide
  • N-[[4-[(1-ethylpyrazol-3-yl)methyl]morpholin-2-yl]methyl]acetamide

Uniqueness

Compared to similar compounds, N-[[4-[(1-propan-2-ylpyrazol-3-yl)methyl]morpholin-2-yl]methyl]acetamide may exhibit unique pharmacokinetic properties, such as improved bioavailability or metabolic stability. Its specific substituents can also lead to distinct biological activities, making it a valuable compound for further research and development.

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